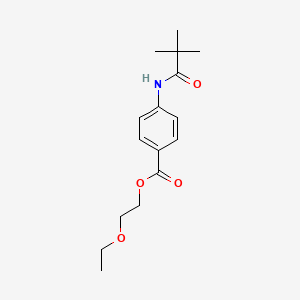

2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.363. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photopolymerization Initiators and Modifiers One of the notable applications of compounds structurally related to 2-Ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate is in the realm of photopolymerization. For instance, alkoxyamines with chromophore groups have been proposed as photoiniferters, which are compounds that can initiate polymerization upon exposure to UV light. These compounds, including those bearing a benzoylphenyl group linked to the aminoxyl function, are instrumental in generating alkyl and nitroxide radicals essential for polymerization processes, particularly in the synthesis of poly(n-butyl acrylate) chains. This mechanism highlights the compound's potential in modifying photophysical or photochemical properties for polymer synthesis and applications in materials science (Guillaneuf et al., 2010).

Dental Adhesive Formulations Another application area is in dental adhesive systems, where ethyl-4-(dimethylamino) benzoate derivatives are used as initiators for spontaneous polymerization in aqueous acidic conditions. This characteristic is crucial for the development of dental adhesives with optimal polymerization rates and conversion degrees, affecting the adhesive's performance and durability. The study on these systems provides insights into the pH and buffer capacity's role in polymerization processes, offering a pathway to tailor dental adhesive formulations for enhanced clinical outcomes (Bai et al., 2013).

Radical Addition and Molecular Modification Compounds similar to this compound have been explored for their ability to act as one-carbon radical equivalents in chemical syntheses. Specifically, cyano(ethoxycarbonothioylthio)methyl benzoate has been demonstrated to facilitate the introduction of acyl units via radical addition to olefins. This application is significant in organic synthesis, offering a method for incorporating acyl groups and enabling further molecular elaboration, including rare nitrile translocation reactions (Bagal et al., 2006).

Antimycobacterial Agents Research into substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates has shown that certain derivatives exhibit promising antimycobacterial activity. These compounds have been evaluated against mycobacterial species, with some showing higher activity than standard treatments. This application is particularly relevant in the search for new treatments for mycobacterial infections, underlining the potential of such derivatives in medical and pharmaceutical research (Tengler et al., 2013).

Properties

IUPAC Name |

2-ethoxyethyl 4-(2,2-dimethylpropanoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-20-10-11-21-14(18)12-6-8-13(9-7-12)17-15(19)16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZMOTAMZMKATF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2532845.png)

![N-(4-ethoxybenzyl)-4-({3-[(4-fluorophenyl)thio]pyrazin-2-yl}oxy)benzamide](/img/structure/B2532847.png)

![N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2532853.png)

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2532854.png)

![4-(2-chloro-4-fluorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2532855.png)

![Methyl 3-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2532858.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2532859.png)

![Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate](/img/structure/B2532863.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2532864.png)